N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide
Description
N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(2-methoxyacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)13-3-5-15(6-4-13)18-17(22)14-7-9-19(10-8-14)16(21)11-23-2/h3-6,14H,7-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXYGWMYMLXNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide typically involves the following steps:
Acylation of Piperidine: The piperidine ring is acylated using methoxyacetyl chloride in the presence of a base such as triethylamine to form 1-(methoxyacetyl)piperidine.
Formation of the Amide Bond: The intermediate is then reacted with 4-acetylphenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Explored for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Typically, piperidine derivatives may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the methoxyacetyl group.
1-(methoxyacetyl)piperidine-4-carboxamide: Lacks the 4-acetylphenyl group.
Uniqueness
N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is unique due to the presence of both the 4-acetylphenyl and methoxyacetyl groups, which may confer distinct pharmacological properties compared to its analogs.
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